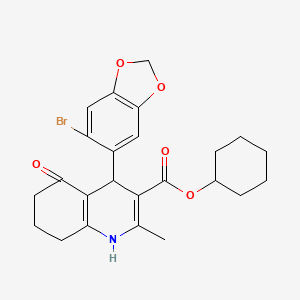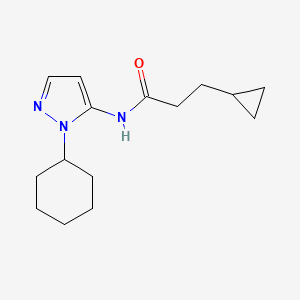![molecular formula C24H32ClN3O B5193391 N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-3-(dimethylamino)-N-methylbenzamide](/img/structure/B5193391.png)
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-3-(dimethylamino)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-3-(dimethylamino)-N-methylbenzamide is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-3-(dimethylamino)-N-methylbenzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.
Attachment of the Dimethylamino Group: The dimethylamino group is added through a nucleophilic substitution reaction.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-3-(dimethylamino)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-3-(dimethylamino)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-3-(dimethylamino)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-3-(dimethylamino)-N-methylbenzamide: Shares structural similarities with other piperidine derivatives.
4-Chlorophenylpiperidine: A simpler compound with a similar core structure.
Dimethylaminobenzamide: Contains the dimethylamino and benzamide groups but lacks the piperidine ring.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-3-(dimethylamino)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN3O/c1-26(2)23-6-4-5-21(17-23)24(29)27(3)18-20-12-15-28(16-13-20)14-11-19-7-9-22(25)10-8-19/h4-10,17,20H,11-16,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWMUXSFTJGOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N(C)CC2CCN(CC2)CCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5193311.png)
![N-[4-[(3,4-difluoroanilino)methyl]phenyl]acetamide](/img/structure/B5193312.png)


![5-[[4-[2-(4-Chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5193324.png)

![methyl {[3-(4-biphenylyl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5193348.png)
![Sodium;4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5193349.png)


![4-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5193371.png)
![5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B5193379.png)
![3-[(3-Chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenylpropan-1-one](/img/structure/B5193386.png)
![methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5193388.png)
